molecular formula C13H9FN2O4 B1223987 4-(4-Fluorophenoxy)-3-nitrobenzaldehyde oxime

4-(4-Fluorophenoxy)-3-nitrobenzaldehyde oxime

Cat. No. B1223987
M. Wt: 276.22 g/mol
InChI Key: XNWKLFLYESWZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenoxy)-3-nitrobenzaldehyde oxime is an aromatic ether, an aldoxime, a member of monofluorobenzenes and a C-nitro compound.

Scientific Research Applications

Synthesis and Conversion

Detection of Aldehydes

  • Oximes, including those derived from aldehydes like 4-(4-Fluorophenoxy)-3-nitrobenzaldehyde, can react with certain aldehydes and ketones to form new oximes. These can undergo fragmentation in specific conditions, useful in spectrophotometric assays for aldehydes (Salahuddin, Renaudet, & Reymond, 2004).

Synthesis of Fluorinated Phenols

  • 4-(4-Fluorophenoxy)-3-nitrobenzaldehyde can be used in the synthesis of fluorinated phenols, a process that includes nucleophilic aromatic substitution by fluoride followed by oxidation (Chakraborty & Kilbourn, 1991).

Atmospheric Pollution Studies

  • The reaction of similar compounds adsorbed on silica particles with NO3 radicals has been investigated, leading to insights into the chemical behaviors of these compounds in atmospheric pollution (Liu, Wen, & Wu, 2017).

Quantum Chemical Calculations

  • Molecular geometry, vibrational frequencies, NMR chemical shifts, UV-vis spectra, and other properties of nitrobenzaldehyde oximes have been studied, offering insights into their chemical behavior and potential applications (Gökce & Bahçelī, 2011).

Synthesis of Metal Chelates

properties

Product Name

4-(4-Fluorophenoxy)-3-nitrobenzaldehyde oxime

Molecular Formula

C13H9FN2O4

Molecular Weight

276.22 g/mol

IUPAC Name

N-[[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine

InChI

InChI=1S/C13H9FN2O4/c14-10-2-4-11(5-3-10)20-13-6-1-9(8-15-17)7-12(13)16(18)19/h1-8,17H

InChI Key

XNWKLFLYESWZIP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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